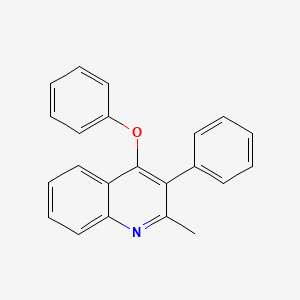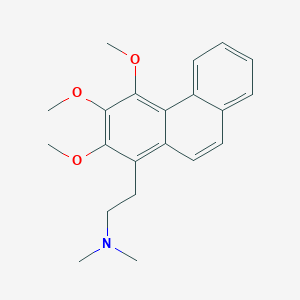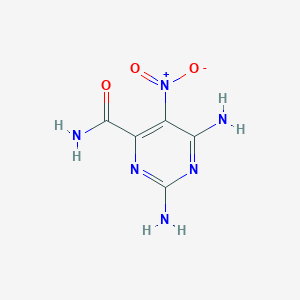
2,6-Diamino-5-nitropyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-nitropyrimidine-4-carboxamide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-nitropyrimidine-4-carboxamide typically involves the nitration of pyrimidine derivatives followed by amination.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, spinel chromite nanocatalysts have been used to promote the synthesis of diaminopyrimidine oxide derivatives, which can be further modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diamino-5-nitropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: 2,6-Diamino-5-nitroso-4-pyrimidinol.
Reduction: 2,6-Diamino-4,5-diaminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diamino-5-nitropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential inhibitory effects on immune-induced nitric oxide production.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-nitropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: Known for its use in the synthesis of antiviral and antibacterial agents.
2,6-Diamino-4-chloropyrimidine: Utilized in the synthesis of various heterocyclic compounds and investigated for its biological activities.
5-Substituted 2-amino-4,6-dihydroxypyrimidines: Explored for their potential inhibitory effects on immune-induced nitric oxide production.
Uniqueness: 2,6-Diamino-5-nitropyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group allows for various chemical modifications, while the amino and carboxamide groups contribute to its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
19796-69-1 |
|---|---|
Formule moléculaire |
C5H6N6O3 |
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
2,6-diamino-5-nitropyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10) |
Clé InChI |
WYCHSBYDGOVBNR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1N)N)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



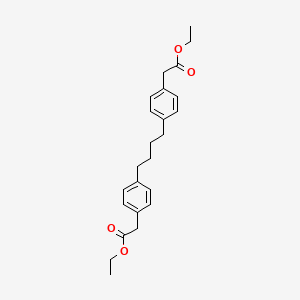
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)

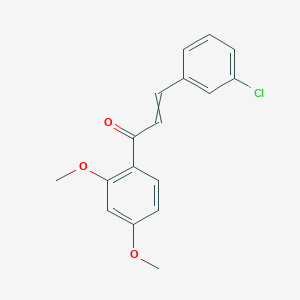
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
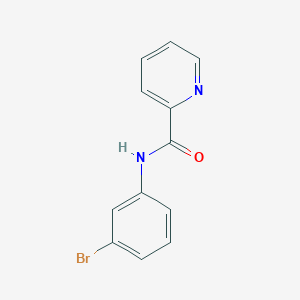
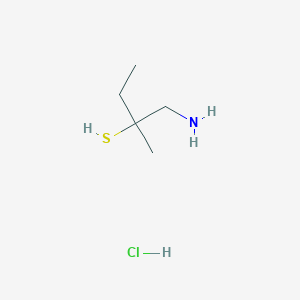
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
